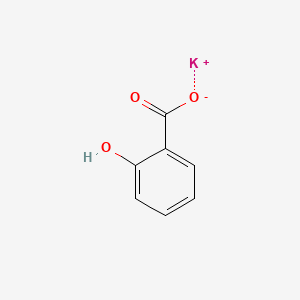

Potassium salicylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El salicilato de potasio es la sal de potasio del ácido salicílico. Es un polvo cristalino blanco con la fórmula química C7H5KO3 y una masa molar de 176.212 g/mol . Este compuesto es conocido por sus propiedades bacteriostáticas, fungicidas y queratolíticas . Se usa comúnmente en productos farmacéuticos, cosméticos y como conservante de alimentos.

Mecanismo De Acción

El salicilato de potasio ejerce sus efectos principalmente a través de la inhibición de las enzimas ciclooxigenasas, que participan en la síntesis de prostaglandinas. Esta inhibición conduce a una reducción de la inflamación y el dolor. Además, tiene acciones bacteriostáticas y fungicidas al interrumpir las membranas celulares de las bacterias y los hongos .

Compuestos Similares:

Salicilato de Sodio: Similar en estructura y función pero utiliza sodio en lugar de potasio.

Salicilato de Metilo: Conocido por su uso en formulaciones tópicas para aliviar el dolor.

Ácido Acetilsalicílico (Aspirina): Ampliamente utilizado como analgésico y antiinflamatorio.

Singularidad: El salicilato de potasio es único debido a su ion de potasio específico, que puede influir en su solubilidad y reactividad en comparación con otros salicilatos. Sus aplicaciones tanto en formulaciones tópicas como sistémicas resaltan su versatilidad .

Análisis Bioquímico

Biochemical Properties

Potassium salicylate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity. For instance, this compound is known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins . This inhibition reduces inflammation and pain. Additionally, this compound can interact with bacterial proteins, disrupting their function and leading to bacteriostatic effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in certain cancer cells by activating caspases and other apoptotic proteins . It also affects cellular metabolism by uncoupling oxidative phosphorylation, leading to increased glycolysis and lactate production .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. At the molecular level, this compound binds to and inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins . It also interacts with mitochondrial proteins, uncoupling oxidative phosphorylation and disrupting ATP production . This leads to increased production of reactive oxygen species (ROS) and activation of stress response pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term exposure to this compound in vitro has been shown to cause sustained inhibition of COX enzymes and prolonged anti-inflammatory effects . In vivo studies indicate that chronic exposure can lead to adaptive responses in cells, such as upregulation of antioxidant enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and analgesic effects without significant toxicity . At high doses, this compound can cause toxicity, including gastrointestinal irritation, renal dysfunction, and central nervous system effects . These adverse effects are dose-dependent and highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes conjugation with glycine to form salicyluric acid . This process involves enzymes such as glycine N-acyltransferase. Additionally, this compound can influence metabolic flux by uncoupling oxidative phosphorylation, leading to increased glycolysis and altered metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . Once inside the cell, this compound can accumulate in the mitochondria, where it exerts its effects on oxidative phosphorylation . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

This compound localizes to specific subcellular compartments, affecting its activity and function. It is primarily found in the cytoplasm and mitochondria, where it interacts with enzymes and other proteins . The localization of this compound to the mitochondria is crucial for its role in uncoupling oxidative phosphorylation and inducing apoptosis . Additionally, post-translational modifications such as phosphorylation can influence its subcellular targeting and activity.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El salicilato de potasio se puede sintetizar neutralizando el ácido salicílico con hidróxido de potasio. La reacción se lleva a cabo típicamente en una solución acuosa, donde el ácido salicílico se disuelve en agua y luego se agrega gradualmente hidróxido de potasio hasta que el pH alcanza un nivel neutro. La reacción se puede representar de la siguiente manera:

C7H6O3+KOH→C7H5KO3+H2O

Métodos de Producción Industrial: En entornos industriales, la producción de salicilato de potasio implica la misma reacción de neutralización pero a una escala mayor. El proceso incluye el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y calidad del producto final. Luego, la mezcla se filtra, y el salicilato de potasio resultante se cristaliza y se seca .

Tipos de Reacciones:

Oxidación: El salicilato de potasio puede sufrir reacciones de oxidación, especialmente en presencia de agentes oxidantes fuertes, lo que lleva a la formación de varios productos de oxidación.

Sustitución: Puede participar en reacciones de sustitución aromática electrófila debido a la presencia del grupo hidroxilo en el anillo de benceno.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Reactivos de Sustitución: Halógenos, agentes nitrantes.

Condiciones de Saponificación: Condiciones alcalinas con hidróxido de sodio o potasio.

Principales Productos:

Productos de Oxidación: Varios ácidos carboxílicos y quinonas.

Productos de Sustitución: Salicilatos halogenados o nitrados.

Productos de Saponificación: Jabón y glicerol.

Aplicaciones Científicas De Investigación

El salicilato de potasio tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.

Biología: Se emplea en estudios relacionados con mecanismos de defensa de las plantas y como regulador del crecimiento.

Medicina: Se utiliza por sus propiedades antiinflamatorias y analgésicas en formulaciones tópicas.

Industria: Se aplica en la producción de cosméticos, conservantes de alimentos y como intermedio en la síntesis de otros compuestos .

Comparación Con Compuestos Similares

Sodium Salicylate: Similar in structure and function but uses sodium instead of potassium.

Methyl Salicylate: Known for its use in topical pain relief formulations.

Acetylsalicylic Acid (Aspirin): Widely used as an analgesic and anti-inflammatory agent.

Uniqueness: Potassium salicylate is unique due to its specific potassium ion, which can influence its solubility and reactivity compared to other salicylates. Its applications in both topical and systemic formulations highlight its versatility .

Propiedades

Número CAS |

578-36-9 |

|---|---|

Fórmula molecular |

C7H6KO3 |

Peso molecular |

177.22 g/mol |

Nombre IUPAC |

potassium;2-hydroxybenzoate |

InChI |

InChI=1S/C7H6O3.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10); |

Clave InChI |

BTVIOHVPJXIYNL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.[K+] |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)O)O.[K] |

| 578-36-9 | |

Pictogramas |

Corrosive; Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

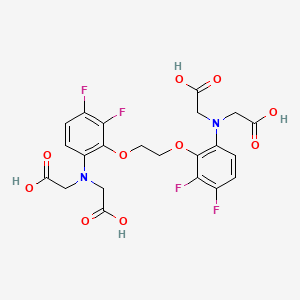

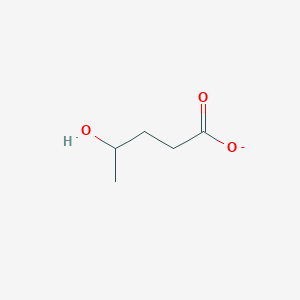

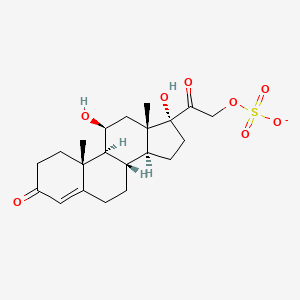

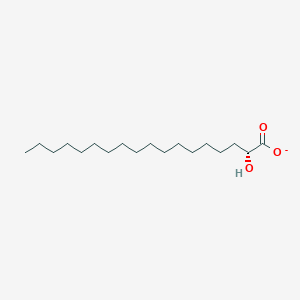

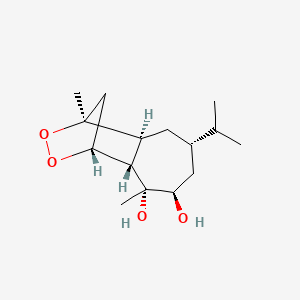

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4S,5R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-(hexacosanoylamino)-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1260315.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1260316.png)

![(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1260325.png)

![(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B1260334.png)